MAGE-1 (289-298) -

MAGE-1 (289-298)

Catalog Number: EVT-243628
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 1; MAGE-1
Overview

MAGE-1 (289-298) is a peptide derived from the Melanoma Antigen Gene 1, which plays a crucial role in the immune response against cancer. This peptide is recognized by specific T cells, making it a target for immunotherapy, particularly in melanoma treatment. Understanding MAGE-1 (289-298) involves examining its source, classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and its applications in scientific research.

Source

MAGE-1 is part of a family of cancer/testis antigens that are typically expressed in malignant tissues but not in normal somatic tissues. The gene encoding MAGE-1 is located on the X chromosome and is predominantly expressed in melanoma cells and other tumors. The specific peptide MAGE-1 (289-298) corresponds to a segment of the protein that can be presented by Major Histocompatibility Complex class I molecules to cytotoxic T lymphocytes .

Classification

MAGE-1 (289-298) is classified as an epitope, specifically a T cell epitope that elicits an immune response. It belongs to the broader category of tumor-associated antigens that are pivotal in cancer immunotherapy strategies. The classification of MAGE-1 as a cancer/testis antigen highlights its potential as a target for therapeutic vaccines and adoptive T cell therapies .

Synthesis Analysis

Methods

The synthesis of MAGE-1 (289-298) typically employs solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form the desired peptide sequence. The process can be summarized as follows:

  1. Preparation of Resin: A solid support resin is functionalized to anchor the first amino acid.
  2. Coupling Reactions: Amino acids are sequentially added through coupling reactions facilitated by activating agents.
  3. Cleavage and Purification: Once the full peptide chain is synthesized, it is cleaved from the resin and purified using high-performance liquid chromatography.

Technical details indicate that commercially available intermediates can be utilized to streamline the synthesis process .

Molecular Structure Analysis

Structure

The molecular structure of MAGE-1 (289-298) consists of a linear sequence of amino acids with specific spatial arrangements that allow for binding to Major Histocompatibility Complex class I molecules. The sequence is critical for its recognition by T cells.

Data

The amino acid sequence for MAGE-1 (289-298) is as follows:
Amino Acid Sequence FLEAFANVE\text{Amino Acid Sequence }\text{F}-\text{L}-\text{E}-\text{A}-\text{F}-\text{A}-\text{N}-\text{V}-\text{E}

This sequence has been shown to be effective in eliciting an immune response against melanoma cells .

Chemical Reactions Analysis

Reactions

MAGE-1 (289-298) undergoes various biochemical interactions, primarily involving its binding to Major Histocompatibility Complex class I molecules on antigen-presenting cells. This interaction is crucial for T cell activation.

Technical Details

The binding affinity and specificity of MAGE-1 (289-298) can be analyzed using techniques such as surface plasmon resonance and enzyme-linked immunosorbent assays, which measure the kinetics of peptide-Major Histocompatibility Complex interactions .

Mechanism of Action

Process

The mechanism of action for MAGE-1 (289-298) involves several steps:

  1. Presentation: The peptide binds to Major Histocompatibility Complex class I molecules on the surface of antigen-presenting cells.
  2. T Cell Activation: Cytotoxic T lymphocytes recognize the peptide-Major Histocompatibility Complex complex through their T cell receptors.
  3. Immune Response: Activated T cells proliferate and exert cytotoxic effects on cancer cells expressing MAGE-1.

Data indicate that this mechanism is pivotal in developing therapeutic strategies aimed at enhancing anti-tumor immunity .

Physical and Chemical Properties Analysis

Physical Properties

MAGE-1 (289-298) is a small peptide with a molecular weight typically ranging around 900 Da. Its solubility and stability can vary based on environmental conditions such as pH and temperature.

Chemical Properties

The chemical properties include:

  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Stability can be influenced by post-translational modifications and environmental factors.

Analyses using techniques like circular dichroism spectroscopy provide insights into its secondary structure, which is essential for understanding its biological function .

Applications

Scientific Uses

MAGE-1 (289-298) has significant applications in:

  • Cancer Immunotherapy: Used in vaccine development aimed at eliciting immune responses against tumors expressing MAGE antigens.
  • Diagnostic Tools: Employed in assays to detect T cell responses in patients undergoing immunotherapy.
  • Research: Investigated for understanding tumor immunology and developing novel therapeutic strategies targeting cancer/testis antigens.

The ongoing research into MAGE-1 (289-298) underscores its potential in advancing cancer treatment methodologies and improving patient outcomes .

Introduction to MAGE-A1 and the 289–298 Epitope in Cancer Immunology

Cancer-Testis Antigens (CTAgs) as Immunotherapeutic Targets

CTAgs comprise >80 genes characterized by restricted physiological expression predominantly in immune-privileged sites (testis, placenta) and aberrant re-expression in diverse malignancies. Their immunotherapeutic relevance stems from:

  • Tumor-Specificity: Minimal expression in somatic tissues reduces off-target toxicity risk [2] [5].
  • Immunogenicity: Spontaneous T-cell and antibody responses occur in patients, confirming inherent antigenicity [2] [4].
  • Coordinated Expression: Tumors often express multiple CTAgs (e.g., PRAME + MAGEA1), enabling multi-target strategies [2] [3].

Table 1: CTAgs Expression Across Malignancies

CTAMyelomaMyxoid LiposarcomaNSCLCMelanoma
MAGE-A176% [3]11% (IHC) [2]45% [5]>50% [8]
PRAME62% [3]100% (IHC) [2]30% [5]70% [5]
NY-ESO-185% [3]90-100% [2]34% [5]45% [5]

Key Insight: Heterogeneous intratumoral CTA expression (e.g., 5-60% positivity in melanoma) necessitates multi-epitope targeting to evade immune escape [5].

MAGE-A1: Molecular Classification and Tumor-Specific Expression

MAGE-A1 belongs to the MAGE-A subfamily (12 genes clustered at Xq28) sharing 70-85% sequence homology. Key features include:

  • Epigenetic Regulation: Silenced by promoter methylation in normal tissues; demethylated in tumors (e.g., induced by 5-aza-2'-deoxycytidine) [5].
  • Pro-Tumorigenic Functions: Binds E3 ubiquitin ligases to inhibit p53, enhancing proliferation and stemness [5].
  • Prognostic Marker: Overexpression correlates with advanced stage in NSCLC (HR=2.1), bladder cancer, and ovarian carcinoma [5].

Table 2: MAGE-A Family Molecular Characteristics

GeneChromosomeProtein LocalizationKey Tumor Associations
MAGE-A1Xq28CytoplasmicMyeloma, melanoma, NSCLC
MAGE-A3Xq28CytoplasmicSynovial sarcoma (95%), myeloma
MAGE-A10Xq28NuclearHead/neck SCC, TIL infiltration

Clinical Implication: MAGE-A1 mRNA positivity in lymph nodes of NSCLC patients predicts metastasis (45% vs 18% in MAGE-A- tumors) [5].

MAGE-A1(289–298) as a Dominant CD8+ T-Cell Epitope

The nonapeptide EADPTGHSY (289-297) and decapeptide KEADPTGHSY (289-298) are HLA class I-restricted epitopes with unique immunological properties:

■ HLA Restriction and T-Cell Recognition

  • Primary Restriction: Originally identified as HLA-B0702-restricted [6], but later shown to be presented by HLA-Cw0702 with equal efficiency [4].
  • High-Affinity Recognition: CD8+ T-cell clones exhibit 50% maximal IFN-γ production at 10⁻¹⁰ M peptide concentration [4].
  • TCR Conservation: Myeloma patient-derived clones share Vα22-Jα45 and Vβ6.5-Jβ2.7 TCR segments, indicating structural convergence [4].

■ Functional Cytolytic Activity

  • Tumor Lysis: Clones lyse HLA-matched MAGE-A1⁺ myeloma (U266, JJN3) and melanoma cell lines [4] [8].
  • Peptide Specificity: Single amino acid substitutions (e.g., F292A) abrogate cytolysis, confirming epitope precision [8].
  • Effector Memory Phenotype: In myeloma, epitope-specific T-cells are CD45RA⁺CCR7⁻, enabling immediate cytotoxicity but poor bone marrow homing [7].

Table 3: Functional Avidity of MAGE-A1(289-298)-Specific T-Cells

SourceHLA RestrictionPeptide Affinity (EC₅₀)Tumor KillingClinical Correlation
Myeloma patientsCw*070210⁻¹⁰ M IFN-γU266, JJN3 lysis53% mortality reduction [7]
Melanoma TILB*070210⁻⁹ M TNF-α secretionFresh tumor lysisAdoptive therapy potential [8]
MGUS patientsCw*0702Undetectable CD8 responseNoneProtective CD4⁺ immunity [7]

Therapeutic Significance: Dominance in spontaneous responses (40% of myeloma patients) and conserved TCR usage enable engineered TCR therapies [4] [7].

Properties

Product Name

MAGE-1 (289-298)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.